In Vivo Anthelmintic Potency: 2-(4-Fluorophenyl)-4,5-diphenylimidazole vs. Standard-of-Care Drugs
In a direct, concentration-matched anthelmintic assay, 2-(4-fluorophenyl)-4,5-diphenyl imidazole (compound 1g) demonstrated significantly faster onset and overall killing kinetics compared to the standard reference drugs albendazole and piperazine citrate [1]. The compound achieved a paralysis time of 0.24 minutes and a death time of 0.39 minutes, which is notably superior to the performance of albendazole (paralysis: 0.54 min, death: 2.16 min) and piperazine citrate (paralysis: 0.58 min, death: 2.47 min) under identical assay conditions [1].
| Evidence Dimension | Time to paralysis and time to death in Pheretima posthuma (earthworm) assay |
|---|---|
| Target Compound Data | Paralysis time: 0.24 min; Death time: 0.39 min |
| Comparator Or Baseline | Albendazole: Paralysis 0.54 min, Death 2.16 min; Piperazine citrate: Paralysis 0.58 min, Death 2.47 min |
| Quantified Difference | Paralysis occurs 2.25x faster than albendazole and 2.42x faster than piperazine citrate. Death occurs 5.5x faster than albendazole and 6.3x faster than piperazine citrate. |
| Conditions | In vitro assay on adult Indian earthworms (Pheretima posthuma) at a concentration of 1% (m/V). |
Why This Matters
This data demonstrates a substantially more rapid onset of anthelmintic action, a critical parameter for preclinical efficacy, providing a clear performance advantage for researchers studying novel anthelmintic mechanisms.
- [1] Dutta, S. (2010). Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles. Acta Pharmaceutica, 60(4), 229-235. View Source
